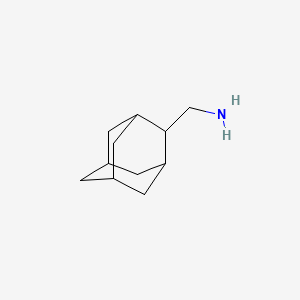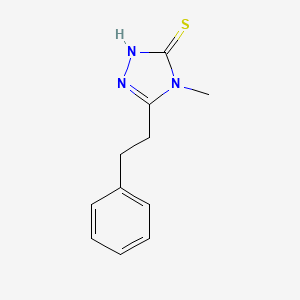
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
説明
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (MPT) is a sulfur-containing heterocyclic compound that has been the subject of numerous scientific studies. It is a small molecule that has a wide range of applications, from drug design to industrial applications. MPT has been used in various areas of research, including drug design, medicinal chemistry, and biochemistry.
科学的研究の応用
Electrochemical Studies and Corrosion Inhibition 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, along with related thiotriazole compounds, has been investigated for its electrochemical behavior in aqueous-alcoholic media. These studies reveal that such compounds exhibit oxidation reactions that could be beneficial for corrosion inhibition purposes. Specifically, derivatives of 4H-1,2,4-triazole have shown promising results as corrosion inhibitors for metals like copper in saline environments, suggesting a protective layer formation mechanism on the metal surface through chemical adsorption (Chauhan et al., 2019).
Antimicrobial and Antitumor Activities Research into 4H-1,2,4-triazole derivatives, including 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, has expanded into exploring their potential as antimicrobial and antitumor agents. New derivatives have been synthesized to study their effects on DNA methylation levels in tumor cells, showing that these compounds could serve as inhibitors of DNA methylation, a process crucial for cancer progression (Hovsepyan et al., 2018). Additionally, several 1,2,4-triazole derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various pathogens (Bayrak et al., 2009).
Dye-Sensitized Solar Cells (DSSCs) In the field of renewable energy, 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol and similar compounds have been investigated for their use in dye-sensitized solar cells (DSSCs). A novel thiolate/disulfide electrolyte system, incorporating triazole derivatives, has demonstrated the capability to enhance the electrocatalytic activity of counter electrodes in DSSCs. This research suggests that 4H-1,2,4-triazole derivatives could contribute to the development of more efficient and stable DSSCs (Hilmi et al., 2014).
Inhibition Mechanisms on Mild Steel Further investigations into the corrosion inhibition mechanisms of 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol have provided insights into its interactions with mild steel surfaces. These studies have employed various electrochemical techniques to understand how such compounds adsorb onto metal surfaces, offering protection against corrosion in acidic media. The effectiveness of these triazole derivatives as corrosion inhibitors has been attributed to their ability to form stable adsorptive layers on the metal surface, which prevents further degradation (Bentiss et al., 2007).
作用機序
Target of Action
The primary targets of 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol are likely involved in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These targets play a crucial role in neuroprotection and anti-neuroinflammatory responses .
Mode of Action
Based on its structural similarity to other triazole-based compounds, it may interact with its targets by binding to specific receptor sites, thereby inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The downstream effects of these pathways include neuroprotection and anti-neuroinflammatory responses .
Pharmacokinetics
The presence of a benzene ring in the compound might allow for resonance stabilization, which could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway, leading to neuroprotective and anti-neuroinflammatory effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s action might be influenced by the presence of other molecules in the environment, such as histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a new class of potential anticancer agents, which play a crucial role in epigenetic or non-epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells .
特性
IUPAC Name |
4-methyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPWNDSNLAABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350166 | |
| Record name | 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
663181-83-7 | |
| Record name | 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



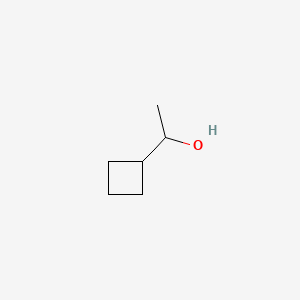

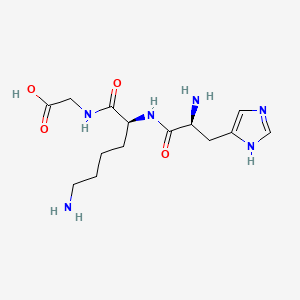
![N-[(Benzyloxy)carbonyl]histidylleucine](/img/structure/B1607000.png)

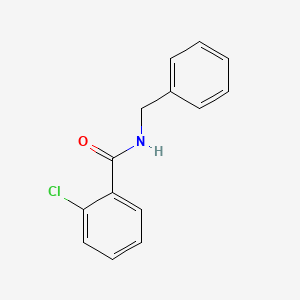
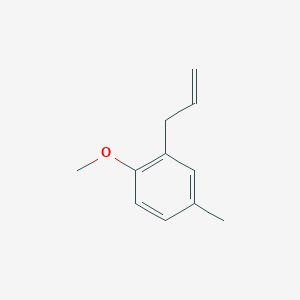
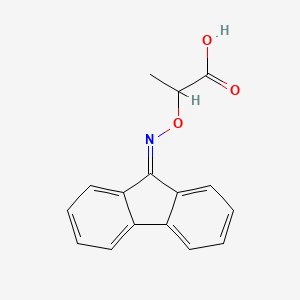
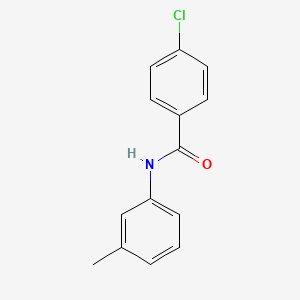
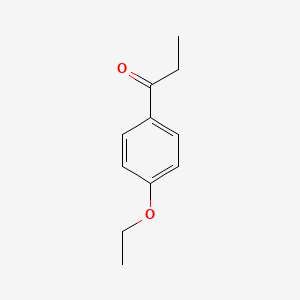
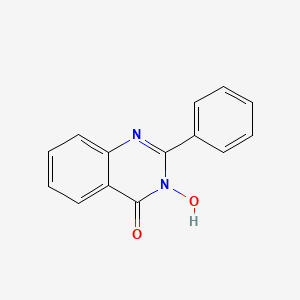
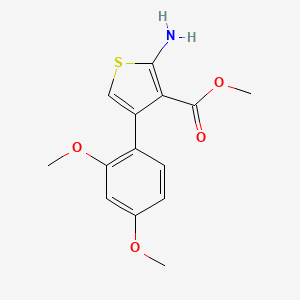
![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)
